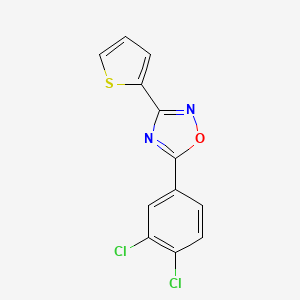
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodioxole ring, a cyano group, and a pyrrolidine sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.
Sulfonylation of Pyrrolidine: The pyrrolidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole derivative with the sulfonylated pyrrolidine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halides, sulfonates
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and sulfonyl group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-CYANO-3,4-DIMETHOXYPHENYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
- N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Uniqueness
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The benzodioxole ring and cyano group can enhance its stability and reactivity, while the pyrrolidine sulfonyl group can influence its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C19H17N3O5S |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H17N3O5S/c20-11-14-9-17-18(27-12-26-17)10-16(14)21-19(23)13-4-3-5-15(8-13)28(24,25)22-6-1-2-7-22/h3-5,8-10H,1-2,6-7,12H2,(H,21,23) |
InChI-Schlüssel |
VXJNQAMWJKKEGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B11499507.png)
![7-(dipropylamino)-3-ethyl-5-(furan-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499512.png)
![N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11499523.png)
![3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid](/img/structure/B11499524.png)
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide](/img/structure/B11499535.png)
![[3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile](/img/structure/B11499538.png)
![4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11499549.png)
![N-benzyl-2-{[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B11499556.png)
![N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11499559.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B11499561.png)
![2'-amino-5-methyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11499567.png)

![2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid](/img/structure/B11499579.png)
![7-(3,3-dimethylpiperidin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499586.png)
